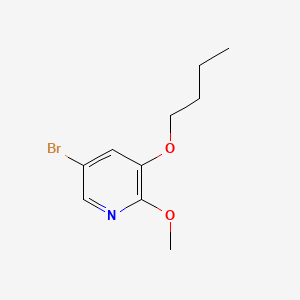

5-Bromo-3-butoxy-2-methoxypyridine

Description

Contextualization of Pyridine (B92270) Heterocycles as Pivotal Scaffolds in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in the field of organic chemistry. wikipedia.orglibretexts.org Their unique electronic properties and reactivity make them indispensable scaffolds for a wide array of applications.

The pyridine ring is a core structure in a vast number of compounds, including a significant portion of FDA-approved pharmaceuticals, agrochemicals, natural products, and functional materials. nih.govsnnu.edu.cn The nitrogen atom in the pyridine ring imparts distinct characteristics, such as basicity, stability, and the ability to form hydrogen bonds, which are crucial for biological activity and material properties. nih.gov This versatility makes pyridine and its derivatives some of the most important structural motifs in chemical sciences. researchgate.net Fused heterocyclic systems containing a pyridine ring are also of great importance in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. bohrium.com

The direct and selective functionalization of the pyridine ring is a central challenge and a highly sought-after goal in synthetic organic chemistry. snnu.edu.cnresearchgate.net The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes electrophilic substitution difficult and directs nucleophilic reactions primarily to the C2 and C4 positions. wikipedia.orgnih.gov Consequently, developing methods for the strategic installation of functional groups at specific positions, including the less electronically favored C3 and C5 positions, is critical for accessing novel and valuable substituted pyridines. snnu.edu.cnresearchgate.net This precise control over substitution patterns allows chemists to fine-tune the chemical, physical, and biological properties of pyridine-containing molecules. snnu.edu.cn

Importance of Halogenated Pyridines in Cross-Coupling Methodologies

Halogenated pyridines are exceptionally important intermediates in organic synthesis, serving as versatile precursors for the construction of more complex molecules through various cross-coupling reactions. acs.orgnih.gov These reactions have become powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov

Among the halogens, bromine is frequently utilized as a "handle" for molecular diversification. The carbon-bromine (C-Br) bond in bromopyridines is sufficiently reactive to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govmdpi.comresearchgate.net These reactions enable the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, onto the pyridine ring. beilstein-journals.orgnih.govresearchgate.netuzh.ch The reliability and broad functional group tolerance of these methods make bromopyridines key building blocks for synthesizing libraries of compounds for drug discovery and materials science. nih.govmdpi.com

Achieving regioselective halogenation of the pyridine ring is a significant synthetic challenge. acs.org Direct electrophilic halogenation of pyridine is often difficult due to the ring's electron-deficient nature and can lead to mixtures of products, typically favoring the 3-position under harsh acidic conditions. nih.govyoutube.com Conversely, other methods may favor halogenation at the 2- or 4-positions. acs.org Developing synthetic protocols that allow for the precise and predictable placement of a halogen atom on an unsymmetrical pyridine ring is an area of active research. acs.orgnih.gov Overcoming these challenges provides the opportunity to create specifically functionalized pyridine intermediates that would otherwise be difficult to access. nih.govthieme-connect.com

Rationale for Dedicated Research on 5-Bromo-3-butoxy-2-methoxypyridine

The specific structure of 5-Bromo-3-butoxy-2-methoxypyridine makes it a subject of interest for dedicated research. The rationale is built on its potential as a highly functionalized and versatile synthetic intermediate.

Strategic Bromination: The bromine atom at the 5-position serves as a prime site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments at a position that is not always easily functionalized. nih.govresearchgate.net

Modulating Substituents: The presence of both a methoxy (B1213986) group at the 2-position and a butoxy group at the 3-position provides a means to modulate the electronic properties, lipophilicity, and steric environment of the molecule. These alkoxy groups can influence the reactivity of the pyridine ring and the properties of the final products derived from it.

Complex Scaffolding: As a trisubstituted pyridine, this compound represents a sophisticated building block. Its use in synthesis allows for the rapid construction of complex target molecules, which is highly desirable in fields like medicinal chemistry where intricate structures are often required for specific biological interactions.

The combination of these features—a reactive handle for diversification and multiple stereoelectronic modifiers—positions 5-Bromo-3-butoxy-2-methoxypyridine as a valuable tool for chemists to create novel and potentially functional molecules.

Data Tables

Table 1: Chemical Properties of 5-Bromo-3-butoxy-2-methoxypyridine

| Property | Value |

| CAS Number | 1346809-56-0 chemicalbook.com |

| Molecular Formula | C10H14BrNO2 |

| Molecular Weight | 260.13 g/mol |

| Appearance | Not specified; likely a solid or liquid |

| Purity | ≥99% (typical for commercial samples) lookchem.com |

| Storage | Room temperature lookchem.com |

Chemical Properties Derived from the Combination of Butoxy, Methoxy, and Bromo Substituents

The chemical character of 5-Bromo-3-butoxy-2-methoxypyridine is defined by the interplay of its three distinct substituents attached to the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. researchgate.net This inherent electronic nature is further modulated by the attached functional groups.

The methoxy (-OCH₃) and butoxy (-OC₄H₉) groups at the 2- and 3-positions, respectively, are electron-donating groups through resonance. They increase the electron density of the pyridine ring, which can influence its reactivity in electrophilic substitution reactions. The 2-alkoxy group, in particular, can activate the pyridine ring and also participate in various transformations, including O-to-N alkyl migration and nucleophilic displacement reactions.

The bromo (-Br) substituent at the 5-position is an electronegative atom that exerts an electron-withdrawing inductive effect. However, its most significant contribution to the molecule's chemistry is its role as a versatile synthetic handle. The carbon-bromine bond is a key site for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netnih.gov The presence of the bromo group at the 5-position makes this site a prime target for introducing a wide range of other functional groups, thereby enabling the diversification of the pyridine core. mdpi.com

The combination of these substituents—two different alkoxy groups and a halogen—on the same pyridine ring creates a molecule with multiple reactive sites. This allows for selective and sequential chemical modifications, a highly desirable feature in the synthesis of complex target molecules.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| 5-Bromo-2-methoxypyridine (B44785) | 13472-85-0 | C₆H₆BrNO | 188.02 | 80 °C/12 mmHg | 1.555 |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | --- | --- |

| 2-Bromo-3-methoxypyridine | 24100-18-3 | C₆H₆BrNO | 188.02 | --- | --- |

| 5-Bromo-2-butoxy-3-methoxypyridine | 1346809-56-0 | C₁₀H₁₄BrNO₂ | 260.12 | --- | --- |

Potential as a Novel Building Block for Complex Molecular Architectures

The strategic placement of functional groups on the 5-Bromo-3-butoxy-2-methoxypyridine skeleton makes it a highly attractive building block for the construction of more elaborate molecules. lifechemicals.comcore.ac.uk The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of functionalities.

The bromo group at the 5-position is the primary anchor for building molecular complexity. Through palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this position. mdpi.comnih.govuzh.ch This includes aryl, heteroaryl, alkyl, and vinyl groups, allowing for the creation of diverse molecular libraries. Such libraries are crucial in the early stages of drug discovery and materials science research for identifying compounds with desired properties. nih.govjsynthchem.com

The multi-functional nature of 5-Bromo-3-butoxy-2-methoxypyridine allows for a stepwise and controlled synthetic approach. For instance, a cross-coupling reaction could first be performed at the bromo position, followed by a modification of one of the alkoxy groups. This level of synthetic control is highly valuable for the rational design and synthesis of complex target molecules with precisely defined structures.

Scope and Objectives of Academic Investigations into 5-Bromo-3-butoxy-2-methoxypyridine

While specific academic investigations focusing solely on 5-Bromo-3-butoxy-2-methoxypyridine are limited, the broader research context of functionalized pyridines provides a clear indication of its potential areas of study. The primary objective of academic investigations into such compounds is to explore their utility in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

Research in medicinal chemistry heavily relies on the availability of diverse and functionalized heterocyclic building blocks. lifechemicals.combenthamdirect.com Pyridine derivatives are present in numerous FDA-approved drugs. lifechemicals.comsnnu.edu.cn Therefore, a key objective would be to utilize 5-Bromo-3-butoxy-2-methoxypyridine as a scaffold to synthesize new classes of compounds for biological screening. The aim would be to discover new therapeutic agents for a range of diseases. The functional groups on the pyridine ring can be tailored to interact with specific biological targets, such as enzymes or receptors. benthamdirect.com

In the field of materials science, functionalized pyridines are investigated for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysts. The electronic properties of the pyridine ring, modulated by its substituents, can be tuned to achieve desired optical and electronic characteristics. core.ac.uk Investigations would likely focus on synthesizing derivatives of 5-Bromo-3-butoxy-2-methoxypyridine and characterizing their photophysical and electrochemical properties.

The development of new synthetic methodologies is another significant area of academic research. The unique substitution pattern of 5-Bromo-3-butoxy-2-methoxypyridine could serve as a model system to explore new and more efficient ways to selectively functionalize polysubstituted pyridines. researchgate.net This could involve developing novel cross-coupling protocols or exploring the reactivity of the alkoxy groups under various conditions.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-butoxy-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-3-4-5-14-9-6-8(11)7-12-10(9)13-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZMJZJPSFRROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Butoxy 2 Methoxypyridine and Its Synthetic Precursors

Design and Implementation of De Novo Pyridine (B92270) Ring Synthesis

De novo synthesis offers a powerful bottom-up approach to constructing highly functionalized pyridine rings, embedding the desired substitution pattern from the outset. This strategy avoids the often-challenging regioselective functionalization of a parent pyridine heterocycle.

Constructing the 2-methoxy-3-butoxy-pyridine core from acyclic precursors involves the formation of a six-membered ring from several components. Modern strategies allow for the creation of such complex substitution patterns through cascade reactions or multicomponent protocols. rsc.orgorganic-chemistry.org A plausible approach could involve a [3+3] condensation of enamines and enones or a metal-catalyzed cyclization. illinois.edu

One advanced method involves the palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with appropriate boronic acids. mdpi.com This methodology could be adapted to build a 3-hydroxypyridine (B118123) scaffold, which serves as a key intermediate. For instance, starting from an amino acid, a propargyl alcohol, and a suitable boronic acid, a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine can be formed. Subsequent oxidation and elimination steps yield the aromatic 3-hydroxypyridine. mdpi.com The methoxy (B1213986) and butoxy groups could then be introduced via selective etherification of the resulting hydroxyl group and a second hydroxyl group installed at the 2-position, or one of the alkoxy groups could be carried through the synthesis from the initial acyclic precursors.

Achieving high regiocontrol is the most critical aspect of de novo pyridine synthesis. The choice of reaction and starting materials dictates the final substitution pattern. For example, the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone, provides total control of regiochemistry through a tandem Michael addition-heterocyclization sequence. core.ac.uk Similarly, olefin cross-metathesis can generate α,β-unsaturated 1,5-dicarbonyl compounds that serve as effective and versatile precursors for pyridines with well-defined substitution. organic-chemistry.org

Other metal-free, one-pot strategies involving a cascade of reactions, such as Wittig, Staudinger, and aza-Wittig reactions followed by electrocyclization, enable the rapid synthesis of polysubstituted pyridines from simple aldehydes and ylides. organic-chemistry.orgorganic-chemistry.org The final regiochemical outcome in these complex sequences is determined by the inherent reactivity and connectivity of the chosen acyclic fragments.

Table 1: Comparison of De Novo Pyridine Synthesis Strategies

| Method | Key Reaction | Precursors | Regiocontrol | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz | Michael Addition-Heterocyclization | 1,3-Dicarbonyl, Ammonia, Alkynone | High | core.ac.uk |

| Donohoe Synthesis | Olefin Cross-Metathesis | Dienes, Alkenes | High | organic-chemistry.org |

| "Anti-Wacker" Cyclization | Pd-catalyzed Arylative Cyclization | Amino acids, Propargyl alcohols, Boronic acids | High | mdpi.com |

Regioselective Introduction of the Bromine Atom

Introducing a bromine atom at the C-5 position of the 2-methoxy-3-butoxypyridine core requires careful selection of brominating agent and reaction conditions to overcome the inherent reactivity patterns of the pyridine ring.

Direct bromination of the 2-methoxy-3-butoxypyridine core is an electrophilic aromatic substitution. The electron-donating nature of the methoxy (at C-2) and butoxy (at C-3) groups activates the pyridine ring and directs incoming electrophiles to the ortho and para positions. In this system, the C-5 position is para to the C-2 methoxy group and ortho to the C-3 butoxy group, making it a highly favored site for electrophilic attack.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. nih.govmdpi.com The reaction conditions can be optimized to achieve high yields and selectivity. For example, the bromination of a similarly substituted methyl 2-methoxy-6-methylaminopyridine-3-carboxylate with NBS in acetonitrile (B52724) proceeds smoothly to give the 5-bromo derivative in high yield. pharm.or.jp Electrochemical methods have also been developed for the meta-bromination of certain pyridines using directing groups, offering a sustainable alternative to chemical oxidants. nih.gov

Table 2: Optimized Conditions for Direct Bromination of Activated Pyridines

| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | NBS | Acetonitrile | Room Temp. | 96% (of subsequent acid) | pharm.or.jp |

| Uridine | Sodium Monobromoisocyanurate (SMBI) / NaN₃ | 10% H₂O-CH₃CN | Room Temp. | 94% | nih.gov |

| 3-Methylindole | N-Bromosuccinimide (NBS) | CCl₄ | Reflux | High | mdpi.com |

Indirect methods provide an alternative route to 5-bromopyridines, often involving the introduction of a different functional group that is later converted to a bromine atom. These multi-step sequences can offer excellent regioselectivity when direct bromination is problematic.

Via a 5-Amino Precursor (Sandmeyer Reaction): A classic indirect route is the Sandmeyer reaction. thieme-connect.comuaeu.ac.ae This would involve the synthesis of 5-amino-3-butoxy-2-methoxypyridine. The amino group can be introduced by nitration at the C-5 position followed by reduction. The resulting 5-aminopyridine is then treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst converts the diazonium salt to the desired 5-bromo product. researchgate.netnih.gov This method is robust but can be limited by the harsh, acidic conditions required for diazotization. nih.gov

Via Organometallic Intermediates: A more modern and often milder approach involves the use of organometallic intermediates. arkat-usa.org This can be achieved through:

Directed ortho-Metalation (DoM): If a suitable directing group is present on the ring, a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the adjacent position to form a lithiated intermediate. researchgate.netresearchgate.net This intermediate is then quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄, or 1,2-dibromoethane) to install the bromine atom. nih.gov

Halogen-Metal Exchange: Starting from a different halopyridine, such as 5-iodo-3-butoxy-2-methoxypyridine, treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can induce a halogen-metal exchange. The resulting 5-lithiated pyridine can then be trapped with a bromine source. arkat-usa.org

Selective Etherification Routes for Butoxy and Methoxy Moieties

The introduction of the butoxy and methoxy groups can be achieved by the etherification of a corresponding dihydroxypyridine precursor, such as 5-bromo-2,3-dihydroxypyridine. thieme-connect.comthieme-connect.de The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comchem-station.comkhanacademy.org It involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., iodomethane (B122720) or 1-bromobutane). libretexts.orgfrancis-press.com

The key challenge is achieving selective etherification if both hydroxyl groups are present. Selectivity can be controlled by several factors:

Sequential Introduction: A common strategy is to perform the etherifications in separate steps. For example, one could synthesize 5-bromo-3-hydroxy-2-methoxypyridine first. uni.lu A known route to a related precursor, 2-bromo-3-hydroxypyridine, involves the bromination of 3-hydroxypyridine. google.com This can then be methylated at the 2-position. The remaining 3-hydroxy group can then be butylated in a subsequent step.

Differential Acidity/Reactivity: The hydroxyl groups at the C-2 and C-3 positions may have different acidities or steric environments, allowing for selective deprotonation and alkylation under carefully controlled conditions (e.g., choice of base, temperature). For instance, N-alkylation often competes with O-alkylation in pyridone systems, but conditions can be optimized. The O-alkylation of 3-benzyloxy-2-pyridinone with various alkyl halides proceeds readily at ambient temperatures, whereas the Mitsunobu reaction led to competing O-alkylation and product mixtures. nih.gov

Protecting Groups: One hydroxyl group can be protected while the other is alkylated, followed by deprotection and alkylation of the second hydroxyl group.

A highly efficient synthesis of 5-bromo-2-methoxypyridine (B44785) has been reported, starting from 2,5-dibromopyridine (B19318) and reacting it with sodium hydroxide (B78521) in methanol (B129727) under reflux, achieving a 98% yield. chemicalbook.com This readily available precursor could then undergo functionalization at the C-3 position, for example, via metalation followed by introduction of a hydroxyl group, and subsequent butylation to yield the final product.

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 5-Bromo-3-butoxy-2-methoxypyridine | 5-Bromo-3-butoxy-2-methoxypyridine | C₁₀H₁₄BrNO₂ |

| 2-Methoxy-3-butoxypyridine | 2-Methoxy-3-butoxypyridine | C₁₀H₁₅NO₂ |

| 3-Hydroxypyridine | Pyridin-3-ol | C₅H₅NO |

| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ |

| 5-Bromo-2-methoxypyridine | 5-Bromo-2-methoxypyridine | C₆H₆BrNO |

| 2,5-Dibromopyridine | 2,5-Dibromopyridine | C₅H₃Br₂N |

| 5-Amino-3-butoxy-2-methoxypyridine | 5-Amino-3-butoxy-2-methoxypyridine | C₁₀H₁₆N₂O₂ |

| 5-Bromo-2,3-dihydroxypyridine | 5-Bromo-2,3-dihydroxypyridine | C₅H₄BrNO₂ |

| 2-Bromo-3-hydroxypyridine | 2-Bromopyridin-3-ol | C₅H₄BrNO |

| 5-Bromo-3-hydroxy-2-methoxypyridine | 5-Bromo-2-methoxypyridin-3-ol | C₆H₆BrNO₂ |

| Lithium diisopropylamide (LDA) | Lithium N,N-di(propan-2-yl)azanide | C₆H₁₄LiN |

| Iodomethane | Iodomethane | CH₃I |

| 1-Bromobutane | 1-Bromobutane | C₄H₉Br |

Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Group Incorporation

The incorporation of the methoxy and butoxy groups onto the pyridine ring is effectively achieved through the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when they are rendered electrophilic by the presence of strong electron-withdrawing groups. wikipedia.org In the context of pyridine synthesis, the ring's inherent electron deficiency, which is further amplified by halogen substituents, makes it a suitable substrate for SNAr reactions. uci.edupearson.com Pyridines are particularly reactive toward nucleophilic attack at the ortho and para positions relative to the ring nitrogen, as the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com

The synthesis of 5-Bromo-3-butoxy-2-methoxypyridine would likely commence from a di- or tri-halogenated pyridine precursor, such as 2,3,5-trihalopyridine. The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile (e.g., methoxide (B1231860) or butoxide) attacks the electron-deficient carbon atom bearing a leaving group (a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. strath.ac.uk In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

A plausible route involves the sequential substitution of halides. For instance, reacting 2,5-dibromo-3-chloropyridine (B61691) with sodium methoxide could preferentially displace the halide at the more activated C-2 position. A well-documented example is the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine using sodium hydroxide in methanol. chemicalbook.com Subsequent reaction of the resulting 5-bromo-2-methoxy-3-chloropyridine with sodium butoxide would then install the butoxy group at the C-3 position to yield the final product. The regioselectivity of these substitutions is a critical factor, often influenced by the relative activation of the different positions and the reaction conditions. pharm.or.jp

Stereochemical Considerations in Ether Formation

The structure of 5-Bromo-3-butoxy-2-methoxypyridine, assuming the use of n-butanol, is achiral. The SNAr reaction mechanism itself does not introduce chirality at the aromatic carbon center. The reaction proceeds through a planar Meisenheimer intermediate, meaning any pre-existing stereochemistry at the substitution site would be lost, though this is not applicable to an sp2-hybridized aromatic carbon. strath.ac.uk

However, stereochemistry becomes a relevant consideration if a chiral alcohol, such as (R)- or (S)-butan-2-ol, is used to prepare the corresponding sec-butoxy ether. In such a scenario, the chiral center resides on the nucleophile (the alkoxide) and is not directly involved in the bond-forming or bond-breaking steps of the SNAr reaction. The attack of the chiral alkoxide and the subsequent departure of the leaving group occur without affecting the configuration of the stereocenter. Therefore, the reaction is stereospecific with respect to the nucleophile, and the original stereochemistry of the alcohol is retained in the final ether product.

While the target molecule is achiral, it is noteworthy that asymmetric SNAr reactions can be achieved using chiral organocatalysts to produce chiral molecules, demonstrating the potential for stereocontrol in related systems. wikipedia.orgresearchgate.net

Convergent and Linear Synthetic Strategies for the Compound

The assembly of a multi-substituted molecule like 5-Bromo-3-butoxy-2-methoxypyridine can be approached through two primary strategies: linear and convergent synthesis. wikipedia.org

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential addition of functional groups to a single starting material. | Straightforward to plan. | Overall yield decreases significantly with each step. wikipedia.org |

| Convergent Synthesis | Independent synthesis of molecular fragments, followed by late-stage coupling. | Higher overall yield; more efficient for complex targets. wikipedia.org | May require more complex planning and fragment synthesis. |

Step-Economy and Efficiency Considerations

Efficiency in synthesis is also measured by atom economy and pot economy. rsc.orgresearchgate.net Atom economy refers to maximizing the incorporation of atoms from the reactants into the final product. Pot economy involves minimizing the number of separate reaction and purification steps, for example, by using one-pot or tandem reactions where multiple transformations occur in the same reaction vessel. researchgate.netrsc.org The development of multi-component reactions for pyridine synthesis, where several simple starting materials are combined in a single operation to form the complex pyridine core, is a prime example of a highly efficient and step-economical approach. researchgate.netrsc.org

Scale-Up Methodologies for Research Applications

Transitioning a synthetic route from a laboratory scale to produce larger, gram-scale quantities for extensive research requires careful consideration of several practical factors. bohrium.com The scalability of a synthesis depends on the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of product isolation and purification.

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyridines

The application of green chemistry principles aims to make chemical synthesis more environmentally benign and sustainable. garph.co.uk In the synthesis of halogenated pyridines, this involves a holistic approach to minimize the environmental impact of the entire process. Key principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. garph.co.uk

The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused. tandfonline.com For pyridine synthesis, the development of heterogeneous catalysts that can be easily separated from the reaction mixture simplifies purification and reduces waste. tandfonline.com Additionally, designing syntheses that avoid the use of chemical derivatives (like protecting groups) can reduce the number of steps and the amount of waste generated. Solvent-free reaction conditions represent a significant advance in green chemistry, eliminating solvent waste entirely. tandfonline.comrsc.org

Solvent Selection and Minimization in Pyridine Synthesis

Solvents account for a large proportion of the mass and energy consumption in a typical chemical process and are a major source of waste. whiterose.ac.uk Green chemistry places a strong emphasis on careful solvent selection and minimization. Many traditional solvents used in organic synthesis are hazardous, toxic, or environmentally damaging. garph.co.ukwhiterose.ac.uk For instance, solvents like benzene (B151609) (a carcinogen), chloroform, and various ethers are now considered highly hazardous. rsc.org

In pyridine synthesis, there is a push to replace problematic solvents with greener alternatives. This involves consulting solvent selection guides that rank solvents based on their health, safety, and environmental profiles. whiterose.ac.ukrsc.org Greener solvents are typically derived from renewable resources, are biodegradable, and have low toxicity.

The table below provides a classification of common organic solvents based on green chemistry principles.

| Classification | Solvents | Rationale |

| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate (B1210297) | Low toxicity, biodegradable, safe to handle. rsc.org |

| Problematic | Toluene, Heptane, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Environmental, health, or safety concerns. whiterose.ac.ukrsc.org |

| Hazardous | Benzene, Chloroform, Carbon tetrachloride, 1,4-Dioxane, Dimethylformamide (DMF) | Carcinogenic, toxic, or high environmental impact. whiterose.ac.ukrsc.org |

The ultimate goal is to minimize solvent use or to conduct reactions under solvent-free conditions, which can be achieved through microwave-assisted synthesis or by using neat reactants. tandfonline.comrsc.orgresearchgate.net When solvents are necessary, choosing from the "Recommended" category can significantly improve the sustainability of the synthesis.

Catalytic Approaches for Sustainable Bromination and Alkoxylation

Traditional methods for bromination and alkoxylation often rely on stoichiometric reagents, which can generate significant waste. Catalytic approaches offer a more sustainable alternative by reducing reagent use, lowering energy consumption, and improving selectivity.

Catalytic Alkoxylation: The introduction of the butoxy group onto a pyridine ring, for instance, at the 3-position of a suitable precursor like 5-bromo-3-hydroxy-2-methoxypyridine, can be achieved via catalytic O-alkylation. Transition-metal catalysis, particularly with palladium and copper, has become a cornerstone for forming C-O bonds in aryl systems. Palladium-catalyzed cross-coupling reactions, for example, can be used for the alkoxylation of halopyridines or pyridinols. acs.org These methods often operate under milder conditions than traditional Williamson ether synthesis, which may require strong bases. Copper-catalyzed etherification reactions also represent a viable and often more economical alternative for constructing the aryl ether linkage. nih.gov The use of a catalytic amount of a transition metal complex in place of a stoichiometric amount of a base or other activating reagent significantly improves the process's green credentials.

Catalytic Bromination: The bromination of pyridine rings is a classic electrophilic aromatic substitution. While molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are common brominating agents, their use can be inefficient and lead to hazardous byproducts. sci-hub.senih.gov Catalytic methods aim to improve the efficiency and selectivity of bromination. For an electron-rich precursor like 3-butoxy-2-methoxypyridine, direct bromination at the C5 position is electronically favored. Sustainable approaches might involve using a catalytic amount of a Lewis or Brønsted acid to activate the pyridine ring or the brominating agent.

More advanced strategies for regioselective functionalization include transition-metal-catalyzed C-H activation. For instance, iridium-catalyzed borylation can introduce a boryl group at a specific position on the pyridine ring, which can then be subsequently and efficiently converted to a bromine atom. nih.gov This two-step, one-pot approach allows for high regioselectivity that might be difficult to achieve through direct electrophilic bromination, especially in complex molecules. Such C-H functionalization pathways represent the cutting edge of sustainable synthesis, as they form bonds directly from C-H bonds, reducing the need for pre-functionalized starting materials.

Table 1: Comparison of Catalytic vs. Traditional Methods

| Transformation | Traditional Method | Catalytic Approach | Sustainability Advantages of Catalysis |

| Alkoxylation | Williamson Ether Synthesis (strong base, high temp) | Pd or Cu-catalyzed O-alkylation acs.orgnih.gov | Milder reaction conditions, lower base concentration, higher yields, reduced waste. |

| Bromination | Stoichiometric Br₂ or NBS nih.gov | C-H activation/borylation-bromination (e.g., Ir-catalyzed) nih.gov | High regioselectivity, use of feedstock chemicals (C-H bonds), reduced byproducts. |

Atom Economy Analysis of Proposed Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org A higher atom economy signifies a more sustainable process with less waste generation.

To analyze the atom economy for the synthesis of 5-Bromo-3-butoxy-2-methoxypyridine, a plausible synthetic route must be established. A common strategy would involve the alkoxylation of a brominated pyridine precursor or the bromination of an alkoxylated precursor. Let's consider a two-step route starting from the commercially available precursor 5-bromo-2-methoxypyridine, which would first be hydroxylated at the 3-position (a complex step not detailed here for clarity of the subsequent analysis) to yield 5-bromo-3-hydroxy-2-methoxypyridine, followed by butoxylation.

Proposed Route for Analysis: Butoxylation of 5-bromo-3-hydroxy-2-methoxypyridine

Step: 5-bromo-3-hydroxy-2-methoxypyridine + 1-Bromobutane → 5-Bromo-3-butoxy-2-methoxypyridine + HBr

This reaction represents a Williamson ether synthesis, which can be facilitated by a base to deprotonate the hydroxyl group. For the purpose of atom economy calculation, we consider the primary reactants that contribute atoms to the products.

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weights of the compounds involved are essential for this calculation.

Table 2: Molecular Weight of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-3-hydroxy-2-methoxypyridine | C₆H₆BrNO₂ | 204.02 |

| 1-Bromobutane | C₄H₉Br | 137.02 |

| 5-Bromo-3-butoxy-2-methoxypyridine | C₁₀H₁₄BrNO₂ | 260.13 |

Using these values, the atom economy for the proposed butoxylation step can be calculated.

Table 3: Atom Economy Calculation for the Proposed Butoxylation Step

| Reactants | Reactant MW ( g/mol ) | Desired Product | Product MW ( g/mol ) | Atom Economy (%) |

| 5-bromo-3-hydroxy-2-methoxypyridine | 204.02 | 5-Bromo-3-butoxy-2-methoxypyridine | 260.13 | 76.27% |

| 1-Bromobutane | 137.02 | |||

| Total Reactant MW | 341.04 |

Calculation: (260.13 / 341.04) x 100 = 76.27%

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry of 5 Bromo 3 Butoxy 2 Methoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing C-C bonds. For 5-Bromo-3-butoxy-2-methoxypyridine, the bromine atom at the 5-position is the primary site for these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org This reaction is particularly effective for functionalizing pyridines. The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The success of the Suzuki-Miyaura coupling of substrates like 5-Bromo-3-butoxy-2-methoxypyridine is highly dependent on the choice of catalyst, ligand, and base. While specific studies on this exact molecule are not prevalent in publicly accessible literature, extensive research on analogous 2-alkoxy-5-bromopyridines and other challenging heteroaryl halides provides a clear framework for reaction optimization.

Catalyst precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly employed. nih.gov The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often preferred as they promote the oxidative addition step and subsequent reductive elimination. nih.gov For challenging substrates like substituted pyridines, specialized ligands have been developed to achieve high yields. For instance, phosphite (B83602) or phosphine oxide-based ligands have proven effective for the coupling of 2-pyridyl boron derivatives. nih.gov The selection of a suitable base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (B91410) (KF), is crucial for activating the organoboron reagent for the transmetalation step. nih.govCurrent time information in Bangalore, IN.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Halo-pyridines

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrate |

|---|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | Na₂CO₃ | H₂O/DMF | 2,3,5-Trichloropyridine (B95902) Current time information in Bangalore, IN. |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine | KF | Dioxane | 2-Pyridylboronate nih.gov |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, and this generally extends to the coupling partners for halo-pyridines. A wide array of aryl- and heteroarylboronic acids can be successfully coupled to introduce diverse functionalities. Research on the coupling of 2,3,5-trichloropyridine shows that both electron-rich (e.g., 4-methylphenylboronic acid) and electron-deficient (e.g., 4-cyanophenylboronic acid) arylboronic acids provide good yields of the corresponding products. Current time information in Bangalore, IN. This tolerance for various electronic properties on the boronic acid partner is a key advantage, allowing for the synthesis of a wide library of 5-aryl-3-butoxy-2-methoxypyridines from a single starting material. Furthermore, potassium organotrifluoroborate salts can serve as effective alternatives to boronic acids, often exhibiting enhanced stability. sci-hub.se

Table 2: Examples of Boronic Acid Partners in Suzuki Couplings of Halo-heterocycles

| Boronic Acid | Product Type | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Phenyl-3,5-dichloropyridine | 85% | Current time information in Bangalore, IN. |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5-dichloropyridine | 92% | Current time information in Bangalore, IN. |

| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-Trifluoromethylphenyl)-3,5-dichloropyridine | 82% | Current time information in Bangalore, IN. |

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond, typically joining an aryl halide with a terminal alkyne. google.com This reaction provides a direct route to arylalkynes and is invaluable for constructing rigid scaffolds found in pharmaceuticals and materials science. For 5-Bromo-3-butoxy-2-methoxypyridine, this reaction would install an alkynyl group at the C5 position.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, most commonly copper(I) iodide (CuI). google.com The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide species, which then participates in the transmetalation step with the palladium center.

Optimization of reaction conditions is key to achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). Key parameters include the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the copper(I) source (CuI), the base (typically an amine like triethylamine (B128534) or diisopropylamine, which also acts as a solvent), and the temperature. While specific conditions for 5-Bromo-3-butoxy-2-methoxypyridine are not detailed in available literature, general protocols for the coupling of aryl bromides with terminal alkynes serve as an excellent starting point. A patent describes the general methodology for coupling 3-bromopyridine-type compounds with alkynes using a palladium catalyst in the presence of copper(I) iodide and a base like potassium carbonate. organic-chemistry.org

Table 3: Typical Reaction Conditions for Sonogashira Coupling

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | Room Temp - 100°C | google.com |

| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine (B6355638) | THF / Toluene | Room Temp - 80°C |

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. pearson.com This reaction is a powerful tool for the alkenylation of aromatic rings.

While specific studies detailing the Heck reaction of 5-Bromo-3-butoxy-2-methoxypyridine are scarce, a closely related transformation has been described in the patent literature, providing significant insight into its expected reactivity. organic-chemistry.org The synthesis of an intermediate for a pharmaceutical agent involved the Heck coupling of the analogous compound, 5-bromo-3-methoxypyridine, with 4-penten-2-ol. organic-chemistry.org This reaction demonstrates the feasibility of using substituted pyridines in Heck couplings to create functionalized side chains.

The reported conditions for this analogous reaction involved heating the components in a sealed tube at 140°C. The catalytic system consisted of palladium(II) acetate (Pd(OAc)₂) with tri-o-tolylphosphine (B155546) as the ligand, and the reaction was performed in a mixture of acetonitrile (B52724) and triethylamine, with the latter also serving as the base to neutralize the HBr formed during the reaction. organic-chemistry.org The general procedures for such couplings are well-established. organic-chemistry.org

Table 4: Heck Reaction Conditions for an Analogous Methoxy-Pyridine Substrate

| Aryl Halide | Alkene | Catalyst | Ligand | Base/Solvent | Conditions | Reference |

|---|

This example strongly suggests that 5-Bromo-3-butoxy-2-methoxypyridine would undergo similar Heck reactions with a variety of alkenes to produce the corresponding 5-alkenyl-3-butoxy-2-methoxypyridine derivatives.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgsigmaaldrich.com In the context of 5-Bromo-3-butoxy-2-methoxypyridine, the bromine atom serves as the leaving group, which can be coupled with various organozinc reagents. wikipedia.org

The general scheme for the Negishi coupling of 5-Bromo-3-butoxy-2-methoxypyridine involves the reaction of the pyridine (B92270) derivative with an organozinc reagent (R-ZnX') in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, or a nickel catalyst. wikipedia.org This results in the formation of a new carbon-carbon bond between the pyridine ring at the 5-position and the organic group from the organozinc reagent.

Table 1: Illustrative Negishi Coupling Reactions

| Organozinc Reagent (R'-ZnX') | Catalyst | Product |

| Arylzinc halide | Pd(PPh₃)₄ | 5-Aryl-3-butoxy-2-methoxypyridine |

| Alkenylzinc halide | Pd(dppf)Cl₂ | 5-Alkenyl-3-butoxy-2-methoxypyridine |

| Alkylzinc halide | Ni(acac)₂ | 5-Alkyl-3-butoxy-2-methoxypyridine |

The reaction mechanism typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium or nickel catalyst can be crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.orgjk-sci.com For 5-Bromo-3-butoxy-2-methoxypyridine, this reaction provides a direct route to introduce amino functionalities at the 5-position of the pyridine ring.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. jk-sci.com The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. jk-sci.comnih.gov A variety of amines, including primary and secondary aliphatic and aromatic amines, can be used as nucleophiles. jk-sci.com

Table 2: Examples of Buchwald-Hartwig Amination with 5-Bromo-3-butoxy-2-methoxypyridine

| Amine | Palladium Catalyst | Ligand | Base | Product |

| Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOt-Bu | N-(3-Butoxy-2-methoxypyridin-5-yl)aniline |

| Piperidine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 5-(Piperidin-1-yl)-3-butoxy-2-methoxypyridine |

| tert-Butylamine | Pd₂(dba)₃ | t-BuXPhos | LHMDS | N-(tert-Butyl)-3-butoxy-2-methoxypyridin-5-yl)amine |

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. mychemblog.comlibretexts.org This forms a Pd(II) intermediate. The amine then coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex. jk-sci.commychemblog.com The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. jk-sci.commychemblog.com

Recent studies have explored more detailed mechanistic aspects, including the potential for "ring walking" where the catalyst may remain associated with the aromatic system throughout the catalytic cycle. researchgate.net The nature of the ligand plays a crucial role in preventing catalyst deactivation and promoting the reductive elimination step. wikipedia.orgmit.edu For bidentate ligands, it is believed they prevent the formation of palladium iodide dimers, thus speeding up the reaction. wikipedia.org

Stille Coupling with Organostannanes

The Stille coupling reaction is another versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, utilizing organostannanes (organotin compounds) as the coupling partners. nih.govuwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. uwindsor.ca

In the case of 5-Bromo-3-butoxy-2-methoxypyridine, the Stille coupling allows for the introduction of various organic moieties at the 5-position. The reaction involves the coupling of the bromo-pyridine with an organostannane of the general formula R-Sn(R')₃ (where R' is typically butyl) in the presence of a palladium catalyst. nih.gov

Table 3: Representative Stille Coupling Reactions

| Organostannane | Palladium Catalyst | Product |

| Vinyltributyltin | Pd(PPh₃)₄ | 5-Vinyl-3-butoxy-2-methoxypyridine |

| Phenyltributyltin | PdCl₂(PPh₃)₂ | 5-Phenyl-3-butoxy-2-methoxypyridine |

| Thienyltributyltin | Pd₂(dba)₃ | 5-(Thiophen-2-yl)-3-butoxy-2-methoxypyridine |

The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key step is the transmetalation of the organic group from the tin atom to the palladium center.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com In the case of 5-Bromo-3-butoxy-2-methoxypyridine, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack on the ring.

The bromine atom at the 5-position of 5-Bromo-3-butoxy-2-methoxypyridine is susceptible to displacement by a variety of nucleophiles. smolecule.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publumenlearning.com The subsequent loss of the bromide ion restores the aromaticity of the pyridine ring. lumenlearning.com

The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the Meisenheimer intermediate. pressbooks.pub While the alkoxy groups on the pyridine ring are generally electron-donating, the inherent electron-deficient nature of the pyridine ring allows these reactions to occur.

Table 4: Nucleophilic Aromatic Substitution Reactions of 5-Bromo-3-butoxy-2-methoxypyridine

| Nucleophile | Conditions | Product |

| Sodium Methoxide (B1231860) | Heat | 3-Butoxy-2,5-dimethoxypyridine |

| Ammonia | High pressure, heat | 3-Butoxy-2-methoxypyridin-5-amine |

| Sodium Thiophenoxide | DMF, heat | 3-Butoxy-2-methoxy-5-(phenylthio)pyridine |

While the bromine atom is the primary site for nucleophilic attack, under forcing conditions with very strong nucleophiles, the alkoxy groups (butoxy and methoxy) could potentially act as leaving groups. Generally, alkoxides are poor leaving groups compared to halides. However, in some base-triggered etherification reactions of methoxy (B1213986) pyridines, the methoxy group can be displaced by other alcohols in the presence of a strong base like potassium tert-butoxide. sioc-journal.cn This suggests that under specific, highly basic conditions, the alkoxy groups in 5-Bromo-3-butoxy-2-methoxypyridine might also undergo substitution, although this would be less favorable than displacement of the bromine. The relative leaving group ability typically follows the order Br > Cl > OR. smolecule.com

Mechanistic Elucidation and Kinetic Studies of Key Synthetic Transformations

Detailed Reaction Pathway Analysis

Information on the detailed reaction pathway analysis for transformations involving 5-Bromo-3-butoxy-2-methoxypyridine is not available in the reviewed scientific literature. Such an analysis would typically involve computational studies (e.g., Density Functional Theory calculations) and experimental evidence (e.g., isolation or spectroscopic detection of intermediates) to map the energetic profile of a reaction, including transition states and intermediates. For related compounds like other substituted halopyridines, transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are common. The general mechanism for these reactions is well-established, proceeding through a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. numberanalytics.comwikipedia.org However, the specific influence of the combined butoxy and methoxy substituents on the pyridine ring of this particular molecule has not been documented.

Determination of Rate-Limiting Steps and Activation Parameters

There is no published data concerning the rate-limiting steps or activation parameters for key synthetic transformations of 5-Bromo-3-butoxy-2-methoxypyridine. Determining these kinetic parameters requires focused experimental studies, such as reaction progress monitoring under various conditions (e.g., temperature, concentration) to derive rate laws and calculate activation energies (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡). For palladium-catalyzed reactions, the rate-limiting step can vary depending on the specific substrates, ligands, and conditions, and can be either the initial oxidative addition of the aryl halide to the palladium(0) complex or the final reductive elimination step. nih.gov Without experimental data for 5-Bromo-3-butoxy-2-methoxypyridine, any discussion of its specific kinetic profile would be speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Butoxy 2 Methoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a window into the electronic environment of individual atoms. For substituted pyridines like 5-Bromo-3-butoxy-2-methoxypyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous signal assignment.

Two-dimensional NMR techniques are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For 5-Bromo-3-butoxy-2-methoxypyridine, COSY would show correlations between the protons on the butoxy chain, as well as between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations). researchgate.net This is instrumental in assigning the carbon signals corresponding to each proton in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This can be particularly useful for determining the preferred conformation of the butoxy group relative to the pyridine ring.

A patent for isoindolinone inhibitors of phosphatidylinositol 3-kinase mentions the synthesis of 5-bromo-3-butoxy-2-methoxypyridine and its derivatives, confirming their existence and providing a basis for their characterization. google.com

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of 5-Bromo-3-butoxy-2-methoxypyridine would exhibit distinct signals for the aromatic protons on the pyridine ring, the methoxy (B1213986) group protons, and the protons of the butoxy group (OCH₂, CH₂, CH₂, CH₃). The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating alkoxy groups and the electron-withdrawing bromine atom. acs.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. acs.orgpublish.csiro.au The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the substituents. For instance, the carbon atom attached to the bromine (C5) would be expected to show a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-3-butoxy-2-methoxypyridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~7.1-7.2 | C-4: ~120-125 |

| H-6 | ~7.7-7.8 | C-6: ~144-146 |

| Methoxy (OCH₃) | ~3.9-4.0 | Methoxy (OCH₃): ~54-56 |

| Butoxy (OCH₂) | ~4.0-4.1 | Butoxy (OCH₂): ~70-72 |

| Butoxy (CH₂) | ~1.7-1.8 | Butoxy (CH₂): ~30-32 |

| Butoxy (CH₂) | ~1.4-1.5 | Butoxy (CH₂): ~19-21 |

| Butoxy (CH₃) | ~0.9-1.0 | Butoxy (CH₃): ~13-14 |

| C-2 | - | C-2: ~153-155 |

| C-3 | - | C-3: ~137-139 |

| C-5 | - | C-5: ~111-113 |

Note: These are estimated values based on known substituent effects and data from similar compounds. Actual values may vary.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy. This method is valuable for characterizing the purity of synthesized 5-Bromo-3-butoxy-2-methoxypyridine and for monitoring the progress of its synthesis by quantifying the disappearance of reactants and the appearance of the product over time. whiterose.ac.uk

The butoxy group attached to the pyridine ring is flexible and can adopt various conformations through rotation around the C-O and C-C single bonds. unibas.ituni-frankfurt.de Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures. unibas.it At low temperatures, the rotation of the butoxy group may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the spectra as the temperature is increased (e.g., line broadening and coalescence), the energy barriers for conformational interchange can be determined. researchgate.net This provides valuable insight into the molecule's flexibility and the relative populations of its conformers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. rsc.org For 5-Bromo-3-butoxy-2-methoxypyridine (C₁₂H₁₈BrNO₃), the expected monoisotopic mass can be calculated with high precision. A patent confirms the mass of 5-bromo-3-butoxy-2-methoxypyridine with ESMS (M+H) at 260 and 262, corresponding to the two bromine isotopes. google.com Another source lists the molecular weight as 304.18 g/mol . sigmaaldrich.com

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. tutorchase.comchemguide.co.ukmiamioh.edu The pattern of these fragments provides a fingerprint that can be used to confirm the structure. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance and result in two peaks of roughly equal intensity separated by two mass units (M+ and M+2). tutorchase.comneu.edu.tr

Common fragmentation pathways for 5-Bromo-3-butoxy-2-methoxypyridine would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the ether groups.

Loss of the butoxy group: Fragmentation resulting in the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement.

Loss of a methyl group: Cleavage of the methoxy group.

Cleavage of the pyridine ring: More energetic fragmentation can lead to the breakdown of the aromatic ring itself.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing strong corroborating evidence for the structure elucidated by NMR.

Isotope Pattern Analysis for Bromine Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can confirm the presence of specific elements through analysis of isotopic patterns. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uklibretexts.orglibretexts.org This nearly equal abundance results in a characteristic pattern in the mass spectrum for any bromine-containing compound.

For a molecule containing a single bromine atom, such as 5-Bromo-3-butoxy-2-methoxypyridine, the molecular ion region of the mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.uksavemyexams.com These peaks correspond to the molecules containing ⁷⁹Br (M+) and ⁸¹Br (M+2), respectively. This distinctive 1:1 doublet is a definitive signature for the presence of one bromine atom. In contrast, compounds with one chlorine atom show an M+2 peak that is about one-third the intensity of the M+ peak, reflecting the natural abundance of its isotopes. libretexts.org

Table 1: Isotopic Data for Halogens

| Element | Isotope | Natural Abundance (%) | Relative Intensity of M+ | Relative Intensity of M+2 |

| Bromine | ⁷⁹Br | 50.69 | 100 | |

| ⁸¹Br | 49.31 | 97.3 | ||

| Chlorine | ³⁵Cl | 75.77 | 100 | |

| ³⁷Cl | 24.23 | 32.0 |

This table provides a summary of the natural isotopic abundances of bromine and chlorine, which are crucial for the interpretation of mass spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Pyridine, Bromo, and Alkoxy Substituents

The FT-IR spectrum of 5-Bromo-3-butoxy-2-methoxypyridine is expected to display a combination of vibrational modes characteristic of its constituent parts: the substituted pyridine ring, the carbon-bromine bond, and the alkoxy groups.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. neuroquantology.comsemanticscholar.org The positions of these bands can be influenced by the nature and position of substituents on the ring. spiedigitallibrary.orgnih.gov

Bromo Substituent: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹. The presence of the bromine atom can also influence the vibrational modes of the pyridine ring through inductive effects.

Alkoxy Groups (Butoxy and Methoxy): The butoxy and methoxy groups will show characteristic C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹. More importantly, the C-O-C (ether) linkages will produce strong, characteristic stretching bands in the region of 1250-1000 cm⁻¹. semanticscholar.org The disappearance of a hydroxyl (O-H) peak, for instance around 3311 cm⁻¹, can confirm the conversion of a hydroxymethyl group to a chloromethyl group in related pyridine derivatives, highlighting the utility of FT-IR in monitoring synthetic transformations. semanticscholar.org

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Precise Molecular Geometry and Bond Length/Angle Analysis

For a compound like 5-Bromo-3-butoxy-2-methoxypyridine, single-crystal XRD analysis would yield precise data on the geometry of the pyridine ring, including any distortions caused by the bulky butoxy and methoxy groups and the bromine atom. ekb.eg It would also provide exact bond lengths for the C-Br, C-O, C-N, and C-C bonds, as well as the bond angles within the molecule. This level of detail is crucial for understanding the steric and electronic effects of the substituents on the pyridine core. semanticscholar.orgekb.eg

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. rsc.orgresearchgate.net In brominated pyridine derivatives, halogen bonding is a significant directional interaction that can influence crystal packing. rsc.orgbohrium.com A halogen bond is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom or an oxygen atom of a neighboring molecule. nih.goviucr.org Analysis of the crystal structure of 5-Bromo-3-butoxy-2-methoxypyridine could reveal C-Br···N or C-Br···O halogen bonds, as well as other weaker interactions like hydrogen bonds and π-π stacking, which collectively determine the supramolecular architecture. rsc.orgrsc.orgbohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For 5-Bromo-3-butoxy-2-methoxypyridine, the UV-Vis spectrum would be characterized by absorptions due to π-π* transitions within the substituted pyridine ring. nist.gov The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. mdpi.com Both the electron-donating alkoxy groups and the electron-withdrawing (by induction) bromine atom will influence the energy of the molecular orbitals and thus the wavelength of the electronic transitions. researchgate.net These effects can be studied by comparing the spectrum of the parent compound to its derivatives and can be further rationalized using computational methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov

Other Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, phase, and polymorphism of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While similar to infrared (IR) spectroscopy in that it probes molecular vibrations, Raman activity depends on a change in the polarizability of a bond, whereas IR activity depends on a change in the dipole moment. This fundamental difference means that some vibrations may be strong in Raman and weak or absent in IR, and vice versa, making the two techniques highly complementary.

For a molecule like 5-Bromo-3-butoxy-2-methoxypyridine, Raman spectroscopy can be particularly useful for identifying specific vibrational modes. The technique is highly sensitive to the vibrations of the pyridine ring and the carbon-bromine bond. ethz.ch The aromatic ring of pyridine exhibits characteristic Raman bands that are sensitive to substitution patterns. ethz.chresearchgate.net

Expected Raman Vibrational Modes:

The Raman spectrum of 5-Bromo-3-butoxy-2-methoxypyridine would be expected to show characteristic peaks corresponding to its various functional groups. Although specific experimental data for this exact compound is not widely published, data from similar pyridine derivatives allow for the prediction of key spectral regions. rsc.orgresearchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. The ring breathing modes are particularly intense in the Raman spectrum and are sensitive to the nature and position of substituents.

C-Br Stretch: The carbon-bromine stretching vibration typically appears as a strong band in the lower frequency region of the spectrum.

Alkoxy Group Vibrations: The C-O stretching and CH₂, CH₃ bending and stretching modes of the methoxy and butoxy groups will also be present.

The table below outlines the expected Raman shifts for the key functional groups in 5-Bromo-3-butoxy-2-methoxypyridine, based on data from pyridine and its substituted derivatives. ethz.chchemicalbook.com

Table 1: Predicted Characteristic Raman Shifts for 5-Bromo-3-butoxy-2-methoxypyridine

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| Pyridine Ring Breathing | ~990 - 1040 | Strong | Highly characteristic of the substituted pyridine ring. The exact frequency is sensitive to the electronic effects of the bromo, methoxy, and butoxy groups. |

| Pyridine Ring Trigonal Warping | ~1030 - 1070 | Medium | Another key ring vibration. |

| C-H Aromatic Stretch | ~3050 - 3100 | Medium-Weak | Typical for aromatic C-H bonds. |

| C-H Aliphatic Stretch (Butoxy, Methoxy) | ~2850 - 3000 | Strong | Represents the various C-H stretches in the alkyl chains. |

| C-O Stretch (Alkoxy) | ~1240 - 1280 | Medium | Associated with the Ar-O-C bonds. |

| C-Br Stretch | ~500 - 650 | Strong | A characteristic low-frequency vibration for bromo-aromatic compounds. |

This predictive data is instrumental for researchers in identifying the compound and confirming its structural integrity during synthesis and subsequent reactions.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov An achiral molecule will not exhibit a CD signal, but a chiral molecule will produce a characteristic spectrum with positive and negative peaks (known as Cotton effects) that is unique to its three-dimensional structure. This makes CD spectroscopy an invaluable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. researchgate.net

While 5-Bromo-3-butoxy-2-methoxypyridine itself is achiral, chiral derivatives could be synthesized. For example, introducing a chiral center into the butoxy group (e.g., by using (S)- or (R)-butan-2-ol in the synthesis to form a sec-butoxy group) would yield chiral molecules. The preparation of enantiomerically pure pyridine derivatives from natural chiral pools is a known strategy in medicinal chemistry. rsc.org

Application in Structural Elucidation:

If a chiral derivative of 5-Bromo-3-butoxy-2-methoxypyridine were synthesized, CD spectroscopy would be employed for several key purposes:

Confirmation of Chirality: The presence of a CD spectrum would confirm the synthesis of a chiral molecule.

Determination of Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations (like time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereocenter can be unambiguously assigned. researchgate.net

Studying Conformation: The sign and magnitude of the Cotton effects are highly sensitive to the molecule's conformation. CD spectroscopy can, therefore, provide insights into the preferred solution-state conformation of the chiral side chain relative to the pyridine ring.

The table below illustrates hypothetical CD spectral data for a potential chiral derivative, such as 5-Bromo-2-methoxy-3-((R)-sec-butoxy)pyridine. The sign of the Cotton effect (Δε) at a specific wavelength (λ) is directly related to the spatial arrangement of the atoms.

Table 2: Illustrative CD Spectral Data for a Chiral Derivative of 5-Bromo-3-butoxy-2-methoxypyridine

| Wavelength (λ) [nm] | Molar Circular Dichroism (Δε) [M⁻¹cm⁻¹] | Corresponding Electronic Transition |

| ~280 | +2.5 | π → π* transition of the pyridine ring |

| ~250 | -1.8 | π → π* transition of the pyridine ring |

| ~220 | +4.0 | n → π* transition |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a CD spectroscopy experiment. The actual signs and magnitudes would depend on the specific chiral derivative.

The study of such chiroptical properties is crucial, as the biological activity of chiral molecules often depends critically on their stereochemistry. rsc.orgacs.org

Theoretical and Computational Chemistry Approaches to 5 Bromo 3 Butoxy 2 Methoxypyridine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium-sized organic molecules. DFT methods are used to determine the electronic structure of a molecule, from which numerous properties can be derived. For 5-Bromo-3-butoxy-2-methoxypyridine, DFT calculations would provide a fundamental understanding of its behavior.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 5-Bromo-3-butoxy-2-methoxypyridine, a key structural feature is the flexible butoxy group. Rotation around the C-C and C-O single bonds of this alkyl chain leads to multiple possible conformations, each with a different energy.

Table 1: Illustrative Conformational Analysis Data for 5-Bromo-3-butoxy-2-methoxypyridine This table presents hypothetical data for illustrative purposes.

| Conformer ID | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 180° (anti) | 0.00 | 75.2 |

| Conf-2 | 60° (gauche) | 0.85 | 18.5 |

| Conf-3 | -60° (gauche) | 0.85 | 18.5 |

| Conf-4 | 0° (syn) | 3.50 | 0.1 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Orbital Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. icourse.clubresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For substituted pyridines, this gap is a key indicator of chemical stability and reactivity. researchgate.netmdpi.com

A DFT analysis would visualize the spatial distribution of these orbitals. For 5-Bromo-3-butoxy-2-methoxypyridine, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the oxygen atoms of the alkoxy groups. The LUMO, conversely, would likely be a π* antibonding orbital distributed across the pyridine ring system, making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Data for 5-Bromo-3-butoxy-2-methoxypyridine This table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.95 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 5.45 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. mdpi.com |